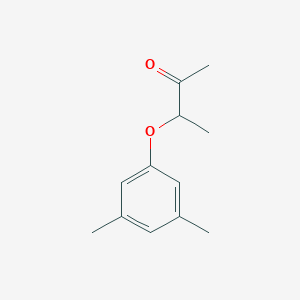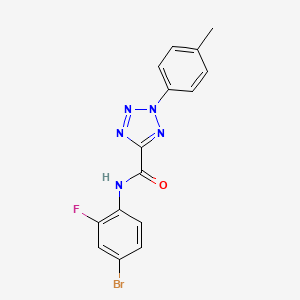![molecular formula C20H27N5O3 B2689530 N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 1090895-56-9](/img/structure/B2689530.png)
N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
CNQX is commonly used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the activity of both AMPA and kainate receptors, which are involved in synaptic plasticity, learning, and memory. CNQX has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
CNQX acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the ion channel and inhibiting the excitatory neurotransmission. This results in a decrease in synaptic plasticity, learning, and memory.
Biochemical and physiological effects:
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of AMPA and kainate receptors, which are involved in synaptic plasticity, learning, and memory. CNQX has also been shown to decrease the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in excitatory neurotransmission and a decrease in neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNQX has several advantages for lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptors, which allows for precise manipulation of glutamate receptor activity. It has also been shown to be effective in a variety of experimental models, including in vitro and in vivo studies. However, CNQX also has some limitations. It has a relatively short half-life and must be administered continuously to maintain its effects. Additionally, it can have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on CNQX. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNQX has been shown to be effective in blocking the activity of glutamate receptors, which may have therapeutic potential for these diseases. Another area of interest is the development of more selective and potent glutamate receptor antagonists, which could allow for more precise manipulation of glutamate receptor activity. Finally, the development of new experimental models and techniques could help to better understand the role of glutamate receptors in physiological and pathological conditions.
Métodos De Síntesis
CNQX can be synthesized by the reaction of 1-cyanocycloheptanecarboxylic acid with 4-(4-nitrophenyl)piperazine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product, CNQX.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c21-16-20(9-3-1-2-4-10-20)22-19(26)15-23-11-13-24(14-12-23)17-5-7-18(8-6-17)25(27)28/h5-8H,1-4,9-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJSUFWKDVGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

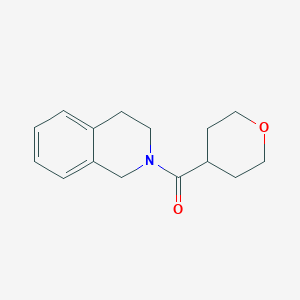

![N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2689450.png)
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2689451.png)
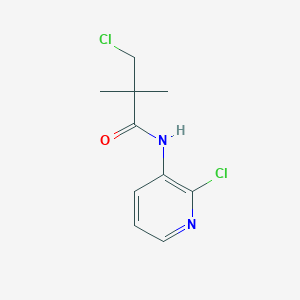
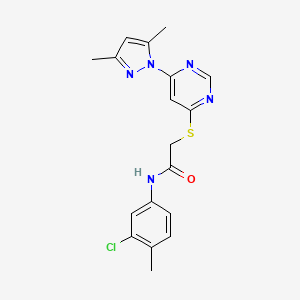
![N-(3-ethoxypropyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2689456.png)
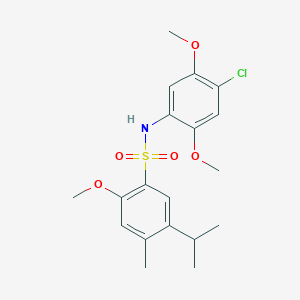

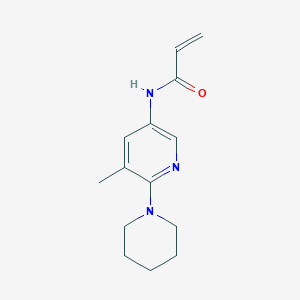
![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)
![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)
